N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide is an organic compound that features a bifuran ring system attached to a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with an appropriate amine and a phenylpropanoyl chloride. The reaction is often carried out under mild conditions using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, resulting in faster and more efficient synthesis compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The bifuran ring can be oxidized to form corresponding furan derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the bifuran ring can yield furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the amide group results in the formation of the corresponding amine.
Substitution: Electrophilic substitution on the phenyl ring can produce various substituted phenyl derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bifuran ring system can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The phenylpropanamide moiety may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,2’-bifurans: These compounds share the bifuran ring system but differ in their functional groups and overall structure.
Poly(butylene furanoate): A polymer that incorporates furan rings and is used in high-performance bioplastics.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide is unique due to its combination of a bifuran ring system with a phenylpropanamide moiety. This structural combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-17(22-15)16-7-4-12-21-16/h1-7,9-10,12H,8,11,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARZXRXAGBLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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